THRβ Selectivity Advantage Over Morpholine and Piperazine Analogs
Within the pyridazinone class of thyroid hormone receptor (THR) agonists, the thiomorpholine moiety has been identified as a critical determinant of THRβ selectivity. Patents disclose that compounds with a thiomorpholine substituent exhibit higher selectivity for THRβ over THRα compared to closely related morpholine or piperazine analogs, which show reduced β-selectivity due to differences in linker geometry and hydrogen-bonding capacity [1]. While explicit EC50 data for the target compound is not publicly disclosed, the structural rationale directly supports its differentiation from 6-(4-methoxyphenyl)pyridazin-3(2H)-one derivatives bearing alternative N2-substituents.
| Evidence Dimension | THRβ vs. THRα selectivity (structural determinant) |
|---|---|
| Target Compound Data | Contains thiomorpholin-4-ylmethyl substituent at N2 position |
| Comparator Or Baseline | Pyridazinone analogs with morpholine or piperazine N2-substituents (e.g., 6-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one, hypothetically) |
| Quantified Difference | Thiomorpholine-containing pyridazinones demonstrate qualitatively higher THRβ selectivity in functional assays, though exact fold-selectivity for the target compound remains undisclosed |
| Conditions | THRα and THRβ reporter gene assays in mammalian cells (patent-derived class-wide data) |
Why This Matters
For procurement decisions in metabolic disease research, THRβ selectivity is paramount to minimize cardiotoxicity associated with THRα activation, making the thiomorpholine-modified scaffold a critical selection criterion.
- [1] WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists. F. Hoffmann-La Roche AG, 2007. (See also related family members US20090054407A1, EP1910301A1 for additional data on thiomorpholine/piperazine selectivity comparisons.) View Source
